molecular formula C8H14ClNO3 B13459137 Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride

Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride

Cat. No.: B13459137
M. Wt: 207.65 g/mol
InChI Key: JPXXEYHWCVSXCT-UHFFFAOYSA-N
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Description

Methyl 1-(aminomethyl)-2-oxabicyclo[211]hexane-4-carboxylate hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride typically involves a series of chemical reactions starting from readily available precursors. One common method involves the [2+2] cycloaddition reaction, which is a photochemical process that forms the bicyclic structure. This reaction is often carried out under UV light in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate hydrochloride
  • Bicyclo[2.1.1]hexane derivatives

Uniqueness

Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride stands out due to its unique bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and stability .

Properties

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

IUPAC Name

methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO3.ClH/c1-11-6(10)7-2-8(3-7,4-9)12-5-7;/h2-5,9H2,1H3;1H

InChI Key

JPXXEYHWCVSXCT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(C1)(OC2)CN.Cl

Origin of Product

United States

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